molecular formula C7H10N2O2 B14850382 6-(2-Aminoethyl)pyridine-2,4-diol

6-(2-Aminoethyl)pyridine-2,4-diol

Cat. No.: B14850382
M. Wt: 154.17 g/mol
InChI Key: IHDZQPLBCDWTMY-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridine-2,4-diol is a heterocyclic organic compound with the molecular formula C7H10N2O2 This compound features a pyridine ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)pyridine-2,4-diol is unique due to the presence of both aminoethyl and dihydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11)

InChI Key

IHDZQPLBCDWTMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)O

Origin of Product

United States

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